2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide

Lipophilicity cLogP Drug-likeness

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS 2060006-12-2) is a bicyclic heterocyclic building block comprising a fused pyrrole–thiazole core with a methyl substituent at the 2-position, supplied as the dihydrobromide salt (C₆H₁₀Br₂N₂S, MW 302.03 g/mol). The parent scaffold, 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, is a privileged substructure in medicinal chemistry, serving as a key S4-binding motif in potent factor Xa inhibitors and as the core of clinical-stage RORγt inverse agonists such as Vitae Pharmaceuticals' VTP-43742.

Molecular Formula C6H10Br2N2S
Molecular Weight 302.03
CAS No. 2060006-12-2
Cat. No. B2368965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide
CAS2060006-12-2
Molecular FormulaC6H10Br2N2S
Molecular Weight302.03
Structural Identifiers
SMILESCC1=NC2=C(S1)CNC2.Br.Br
InChIInChI=1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H
InChIKeyPKNNIKRXFXZOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Dihydrobromide (CAS 2060006-12-2): Procurement-Grade Physicochemical & Structural Baseline


2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS 2060006-12-2) is a bicyclic heterocyclic building block comprising a fused pyrrole–thiazole core with a methyl substituent at the 2-position, supplied as the dihydrobromide salt (C₆H₁₀Br₂N₂S, MW 302.03 g/mol) . The parent scaffold, 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, is a privileged substructure in medicinal chemistry, serving as a key S4-binding motif in potent factor Xa inhibitors and as the core of clinical-stage RORγt inverse agonists such as Vitae Pharmaceuticals' VTP-43742 [1][2]. The 2-methyl substitution and dihydrobromide salt form jointly influence the compound's lipophilicity, crystallinity, and synthetic handleability relative to the unsubstituted core and alternative salt forms, making precise selection of this specific CAS number critical for reproducible research outcomes.

Why Generic Substitution of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Dihydrobromide Fails: Salt Stoichiometry, Lipophilicity, and Scaffold Specificity


Within the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole chemical space, seemingly minor variations—such as the presence or absence of a 2-methyl group, the choice between hydrobromide and hydrochloride salts, or the stoichiometry of salt formation (mono- vs. dihydrobromide)—produce measurable divergences in lipophilicity, crystallinity, and aqueous solubility that directly affect downstream synthetic efficiency and biological assay reproducibility . The dihydrobromide salt (2 eq. HBr) of the 2-methyl analog, CAS 2060006-12-2, offers a distinct combination of cLogP (−0.121) and molecular weight (302.03 g/mol) compared to the 2-bromo analog (LogP ~1.5–1.8, MW 205.08) and the hydrochloride salt of the 2-methyl compound (MW 176.66, cLogP ~0.28) . These differences are not merely academic; they translate into altered partitioning behavior in biphasic reactions, differential solubility in organic reaction media, and non-interchangeable crystallization properties during purification. For laboratories scaling synthetic routes or building focused compound libraries, indiscriminate substitution with a closely related analog risks irreproducible yields, altered reaction kinetics, and confounding biological data.

Head-to-Head Quantitative Evidence for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Dihydrobromide Versus Closest Structural Analogs


cLogP Differentiation: 2-Methyl Dihydrobromide (cLogP −0.121) vs. 2-Bromo Analog (LogP +1.5 to +1.8)

The 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide (CAS 2060006-12-2) exhibits a calculated cLogP of −0.121, indicating borderline hydrophilic character, as reported by Enamine . In contrast, the 2-bromo-substituted analog (CAS 1394115-64-0, free base) displays a LogP of 1.83760 (Chemsrc) or 1.5088 (Chemscene), representing a shift of approximately 1.6–2.0 log units toward higher lipophilicity . This differential of >1.5 log units is large enough to significantly impact aqueous solubility, membrane permeability, and partitioning in biphasic reaction systems, as a ΔLogP of 1 unit corresponds to a ~10-fold difference in octanol/water partition coefficient.

Lipophilicity cLogP Drug-likeness 2-substituted pyrrolothiazoles

Salt Stoichiometry Comparison: Dihydrobromide (MW 302.03) vs. Dihydrochloride (MW 213.12) – 42% Greater Mass Per Mole

The dihydrobromide salt form (2 equivalents of HBr, MW 302.03 g/mol) of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole offers a 41.7% higher formula weight compared to the dihydrochloride salt (2 equivalents of HCl, MW 213.12 g/mol, CAS 2097068-60-3) . This mass differential arises from the heavier bromide counterion (atomic mass 79.9 vs. 35.5 for chloride), translating into practical advantages: (a) more precise gravimetric handling in sub-milligram weighing operations, where the higher mass reduces relative error; (b) potentially higher crystallinity and more favorable crystal lattice energy, as hydrobromide salts of amines are documented to exhibit greater stability and resistance to discoloration upon aging compared to hydrochloride counterparts [1].

Salt stoichiometry Counterion mass Crystallization Weighing accuracy

Scaffold Provenance: 2-Methyl-pyrrolothiazole Core Validated in Factor Xa Inhibitor and RORγt Inverse Agonist Programs vs. Non-Clinical Bench Scaffolds

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core has been explicitly disclosed as the S4-binding subunit of a potent, orally active factor Xa inhibitor developed at Daiichi Sankyo (compound 1), with the authors stating that this moiety was selected for its advantages in 'activity, solubility, and pharmacokinetics' over alternative S4-binding elements [1]. Furthermore, Vitae Pharmaceuticals' patent application WO2014179564 describes RORγt inverse agonists built on a 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold, which preceded their Phase I clinical candidate VTP-43742 [2]. Separately, US Patent 10,806,785 (assigned to Bristol-Myers Squibb) discloses elaborated 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-yl derivatives as immunomodulators with IC₅₀ values <0.100 nM against the PD-1/PD-L1 pathway [3]. The 2-methyl-substituted variant (CAS 2060006-12-2) serves as a direct synthetic entry point for SAR exploration at the 2-position, whereas the unsubstituted core (CAS 721926-87-0) requires subsequent functionalization to achieve comparable substitution.

Scaffold druggability Factor Xa RORγt Patent precedent Kinase inhibitor

Synthetic Accessibility: One-Step Mitsunobu Cyclization Route Demonstrated for the Pyrrolo[3,4-d]thiazole Core vs. Multi-Step Bromination Route

The Daiichi Sankyo process chemistry team developed a one-step Mitsunobu cyclization from a diol precursor to synthesize the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, explicitly replacing a problematic multi-step route that suffered from poor dibromination selectivity (~30% yield of desired dibromide), instability of the dibromide intermediate (decomposition upon concentration), low cyclization yield (13% with benzenesulfonamide), and harsh deprotection conditions (refluxing HBr) [1]. The new Mitsunobu route proceeds in one step from a stable diol solid intermediate, dramatically improving synthesis throughput and scalability. The 2-methyl-substituted variant can be accessed via analogous cyclization starting from a methyl-bearing precursor, sharing the same strategic synthetic advantage.

Synthetic methodology Mitsunobu reaction Cyclization efficiency Process chemistry

Commercial Availability & Purity Profile: Multi-Vendor Sourcing at ≥95% Purity with Defined Storage Conditions

CAS 2060006-12-2 is stocked by multiple independent vendors including Enamine (95%, CLogP −0.121, MW 302.03, RT storage), AKSci (95%, MW 302.03, long-term cool/dry storage), Fluorochem (96%, LogP 0.2786 for free base), and Chemscene (sealed dry, 2-8°C) . This multi-vendor availability with consistent purity specifications (95–96%) contrasts with the dihydrochloride salt (CAS 2097068-60-3), which is currently listed by fewer suppliers, and with the 2-bromo analog (CAS 1394115-64-0), which requires more specialized sourcing. Storage condition specifications range from room temperature (Enamine) to −20°C freezer (for the dihydrochloride analog), indicating operational convenience advantages for the dihydrobromide salt in routine laboratory handling.

Procurement Commercial availability Purity specification Supply chain

Definitive Application Scenarios for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Dihydrobromide Based on Quantitative Differentiation Evidence


Late-Stage SAR Exploration at the 2-Position of Factor Xa or RORγt Inhibitor Scaffolds

Laboratories engaged in structure–activity relationship (SAR) studies targeting the 2-position of pyrrolo[3,4-d]thiazole-based factor Xa inhibitors or RORγt inverse agonists should procure CAS 2060006-12-2 as the direct 2-methyl building block. As demonstrated by Daiichi Sankyo [2] and Vitae Pharmaceuticals [3], the pyrrolo[3,4-d]thiazole core is a validated S4-binding pharmacophore and RORγt recognition element, respectively. The pre-installed 2-methyl group eliminates the need for post-synthetic alkylation of the unsubstituted core (CAS 721926-87-0), while its cLogP of −0.121 ensures adequate aqueous solubility for biochemical assay preparation, contrasting with the more lipophilic 2-bromo analog (LogP ~1.5–1.8) that may exhibit solubility-limited assay performance. The dihydrobromide salt's higher formula weight (302.03 g/mol) provides improved gravimetric accuracy for preparation of low-concentration DMSO stock solutions.

Microscale Parallel Synthesis of 2-Methyl Pyrrolothiazole Libraries Using Mitsunobu Coupling

Chemistry teams implementing microscale parallel synthesis of 2-substituted pyrrolo[3,4-d]thiazole libraries should select the dihydrobromide salt form for its advantageous combination of stability at room temperature and precise weighability. The one-step Mitsunobu cyclization methodology validated by Yoshikawa et al. (2012) [1] can be applied to diol precursors bearing the 2-methyl substituent, and the dihydrobromide salt of the product is stable to concentration and storage, unlike the problematic dibromide intermediate of historical routes that decomposed upon concentration (~30% yield in the original route). The compound's multi-vendor availability (Enamine, AKSci, Fluorochem, Chemscene) ensures re-supply continuity for long-running library production campaigns.

Biochemical Assay Development Requiring Defined Salt Stoichiometry and Low Lipophilicity

For biochemical assay development—particularly PD-1/PD-L1 TR-FRET assays (as exemplified in US 10,806,785 where elaborated pyrrolo[3,4-d]thiazole analogs achieved IC₅₀ <0.1 nM) [3]—the 2-methyl dihydrobromide salt (CAS 2060006-12-2) should be preferred over the hydrochloride salt when the bromide counterion is either tolerated or required. The cLogP of −0.121 indicates minimal non-specific binding to assay plates compared to more lipophilic 2-substituted analogs (e.g., 2-phenyl or 2-bromo), reducing the risk of false negatives from compound loss to plastic surfaces. The defined dihydrobromide stoichiometry (exactly 2 eq. HBr) ensures that each lot delivers reproducible salt composition, which is critical when comparing inter-lot or inter-vendor biological activity data.

Process Chemistry Route Scouting for Kilogram-Scale Intermediate Supply

Process chemistry groups evaluating synthetic routes toward pyrrolo[3,4-d]thiazole-containing APIs should benchmark their proposed route against the one-step Mitsunobu cyclization published by Yoshikawa et al. (2012) [1]. The original multi-step route suffered from a combined yield of ~3.9% (30% dibromination × 13% cyclization) plus harsh HBr deprotection, whereas the Mitsunobu route proceeds from a stable diol solid in one step. Procurement of CAS 2060006-12-2 as an analytical reference standard enables direct HPLC purity comparison (≥95% specification) during route development. Additionally, the dihydrobromide salt's ambient-temperature storage simplifies inventory management during pilot-scale campaigns compared to the dihydrochloride salt, which requires −20°C storage and is hygroscopic.

Quote Request

Request a Quote for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.